molecular formula C18H24N2OS B2773322 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 2034568-77-7

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2773322
CAS No.: 2034568-77-7
M. Wt: 316.46
InChI Key: WDEUMKICKFGTAZ-UHFFFAOYSA-N
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Description

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a tert-butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the reaction of piperidine with tert-butylthiomethyl chloride under basic conditions to introduce the tert-butylthio group. This intermediate is then reacted with benzonitrile derivatives to form the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-18(2,3)22-13-16-9-4-5-10-20(16)17(21)15-8-6-7-14(11-15)12-19/h6-8,11,16H,4-5,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEUMKICKFGTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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